
Pyridin-4-yl(1H-pyrrol-2-yl)methanol
説明
Pyridin-4-yl(1H-pyrrol-2-yl)methanol is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a unique chemical that has been used in various research studies .
Molecular Structure Analysis
The molecular structure of Pyridin-4-yl(1H-pyrrol-2-yl)methanol is determined by its molecular formula, C10H10N2O . Detailed structural analysis would require more specific information such as NMR data or crystallographic studies, which are not available in the current resources.Physical And Chemical Properties Analysis
Pyridin-4-yl(1H-pyrrol-2-yl)methanol has a molecular weight of 174.2 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the current resources .科学的研究の応用
Drug Discovery
The pyrrolidine ring, a core component of “Pyridin-4-yl(1H-pyrrol-2-yl)methanol,” is widely used in medicinal chemistry to obtain compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can be used to design novel biologically active compounds with target selectivity.
Asymmetric Synthesis
Pyrrolidine derivatives are commonly used as ligands for transition metals, organocatalysts, and effective chiral controllers in asymmetric synthesis . The stereogenicity of the pyrrolidine ring’s carbons in “Pyridin-4-yl(1H-pyrrol-2-yl)methanol” can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins.
Cancer Therapy
Derivatives of pyrrolidine, such as “Pyridin-4-yl(1H-pyrrol-2-yl)methanol,” have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . Targeting FGFRs represents an attractive strategy for cancer therapy, and this compound could serve as a lead for developing potent FGFR inhibitors.
Electronic and Optical Materials
Conjugated polymers incorporating pyrrolidine structures are used in applications such as solar cells, light-emitting devices, capacitors, and electrochromic devices . “Pyridin-4-yl(1H-pyrrol-2-yl)methanol” could be a valuable monomer for synthesizing such polymers due to its conjugated system and potential for electron donation.
Antibacterial and Antifungal Agents
Pyrrole derivatives have diverse therapeutic applications, including as fungicides and antibiotics . The pyrrolidine and pyridine rings in “Pyridin-4-yl(1H-pyrrol-2-yl)methanol” may contribute to antibacterial and antifungal activities, making it a candidate for developing new treatments in these areas.
Anti-inflammatory and Antitumor Agents
The compound’s structural features may also lend it properties useful in reducing inflammation and combating tumor growth . Its potential activity against these conditions could be explored further in pharmacological studies.
特性
IUPAC Name |
pyridin-4-yl(1H-pyrrol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10(9-2-1-5-12-9)8-3-6-11-7-4-8/h1-7,10,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAUFSZVCZIUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-yl(1H-pyrrol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



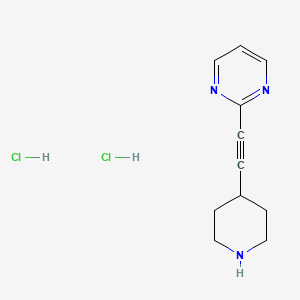
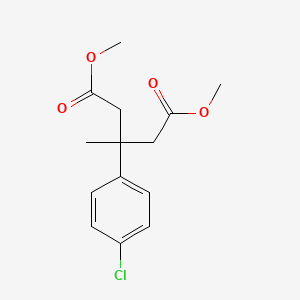

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)
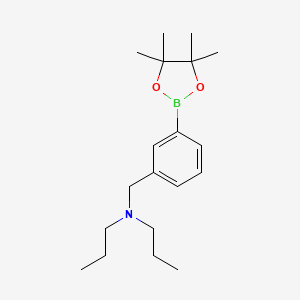
![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)
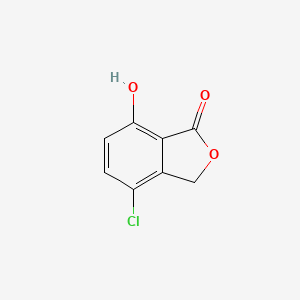
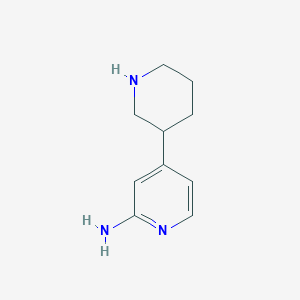

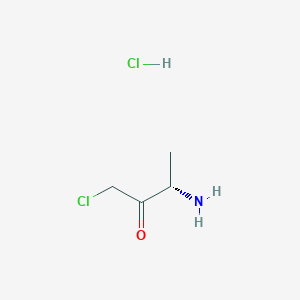

![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)
![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)
